4-Acetoxy-4'-cyanobenzophenone

Description

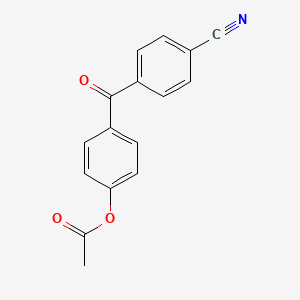

4-Acetoxy-4'-cyanobenzophenone is an aromatic ketone featuring an acetoxy group (-OAc) at the 4-position of one benzophenone ring and a cyano (-CN) substituent at the 4'-position of the adjacent ring. This bifunctional structure combines electron-withdrawing (cyano) and electron-donating (acetoxy) groups, influencing its reactivity, solubility, and applications in organic synthesis, pharmaceuticals, and materials science. The compound has been utilized in cross-coupling reactions and as a precursor for advanced intermediates.

Properties

IUPAC Name |

[4-(4-cyanobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c1-11(18)20-15-8-6-14(7-9-15)16(19)13-4-2-12(10-17)3-5-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQFSWINMSHEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641704 | |

| Record name | 4-(4-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-56-6 | |

| Record name | 4-(4-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Acetoxy-4’-cyanobenzophenone typically involves the acetylation of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid . The reaction is carried out by mixing the reactants and heating the mixture to about 50-60°C for 15 minutes. The product is then precipitated by adding water, filtered, and recrystallized from ethanol .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Acetoxy-4’-cyanobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Acetoxy-4’-cyanobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-cyanobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and cyano groups play a crucial role in its binding affinity and specificity towards these targets . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Acetoxy-4'-cyanobenzophenone with its analogs based on synthesis, physical properties, and functional behavior.

Structural Analogs and Substituent Effects

Key analogs include:

- 4-Acetoxy-4'-chlorobenzophenone (Cl substituent)

- 4-Acetoxy-4'-nitrobenzophenone (NO₂ substituent)

- 4-Acetoxy-4'-hexyloxybenzophenone (hexyloxy substituent)

Electronic Effects :

- The cyano group (-CN) is a strong electron-withdrawing group, enhancing electrophilic reactivity at the carbonyl carbon.

- The nitro group (-NO₂) exerts a stronger electron-withdrawing effect than -CN, making 4-Acetoxy-4'-nitrobenzophenone more reactive in nucleophilic substitutions but less soluble in polar solvents .

- The chloro group (-Cl) is moderately electron-withdrawing, while hexyloxy (-O-hexyl) is electron-donating, increasing lipophilicity .

Physical and Chemical Properties

Table 2: Physical Properties of 4-Acetoxy-4'-Substituted Benzophenones

- Solubility Trends: The hexyloxy derivative’s long alkyl chain improves solubility in non-polar solvents, whereas nitro and cyano groups reduce polarity .

- Thermal Stability: Chloro and nitro substituents increase thermal stability (e.g., 4-Acetoxy-4'-chlorobenzophenone boils at 409.7°C) .

Biological Activity

4-Acetoxy-4'-cyanobenzophenone, an organic compound with the molecular formula C16H11NO3, has garnered attention in scientific research due to its potential biological activities. This compound is structurally related to benzophenones, known for their diverse applications in pharmaceuticals, cosmetics, and materials science. Recent studies have focused on its antimicrobial and anticancer properties, making it a compound of interest in medicinal chemistry.

This compound can be synthesized through the acetylation of 4'-cyanobenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction is typically conducted under elevated temperatures to ensure complete conversion. The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, which can be exploited in further synthetic applications .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored through various studies. Research indicates that this compound exhibits significant inhibitory effects against a range of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. Its mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Notably, research has demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

Case Study: Inhibition of Breast Cancer Cell Lines

In a study conducted by researchers at a leading university, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. The study also reported that the compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| HT-29 (Colon) | 30 | Cell cycle arrest |

| A549 (Lung) | 35 | Inhibition of proliferation |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The acetoxy group can hydrolyze to release acetic acid, which may influence cellular pathways. Additionally, the cyanobenzophenone moiety is believed to interact with proteins and enzymes critical for cell survival and proliferation, leading to their inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.